molecular formula C11H13NO5 B1627190 Ethyl 4-Ethoxy-3-nitrobenzoate CAS No. 937625-32-6

Ethyl 4-Ethoxy-3-nitrobenzoate

Cat. No.: B1627190
CAS No.: 937625-32-6
M. Wt: 239.22 g/mol
InChI Key: OFGXEABLPOGFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-Ethoxy-3-nitrobenzoate is an organic compound with the molecular formula C11H13NO5 It is a derivative of benzoic acid, featuring an ethoxy group at the fourth position and a nitro group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Ethoxy-3-nitrobenzoate typically involves a multi-step process starting from benzoic acid derivatives. One common method includes the nitration of ethyl 4-ethoxybenzoate to introduce the nitro group at the meta position. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as catalysts .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method ensures consistent product quality and higher yields. The process involves the use of a palladium on carbon (Pd/C) catalyst in a high-pressure reactor .

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with Pd/C catalyst, or tin and hydrochloric acid.

    Substitution: Concentrated nitric acid and sulfuric acid for nitration.

Major Products Formed:

    Reduction: Ethyl 4-ethoxy-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Ethyl 4-Ethoxy-3-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-Ethoxy-3-nitrobenzoate primarily involves its reactivity due to the presence of the nitro group. The nitro group is highly electron-withdrawing, making the benzene ring less reactive towards electrophilic substitution but more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce specific functional groups at desired positions on the benzene ring .

Comparison with Similar Compounds

  • Ethyl 4-nitrobenzoate
  • Ethyl 3-nitrobenzoate
  • Ethyl 2-nitrobenzoate

Comparison: Ethyl 4-Ethoxy-3-nitrobenzoate is unique due to the presence of both an ethoxy and a nitro group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, compared to its analogs like Ethyl 4-nitrobenzoate or Ethyl 3-nitrobenzoate .

Properties

IUPAC Name

ethyl 4-ethoxy-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-3-16-10-6-5-8(11(13)17-4-2)7-9(10)12(14)15/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGXEABLPOGFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586246
Record name Ethyl 4-ethoxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937625-32-6
Record name Ethyl 4-ethoxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-ethoxy-3-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 4-Ethoxy-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-Ethoxy-3-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-Ethoxy-3-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-Ethoxy-3-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-Ethoxy-3-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-Ethoxy-3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.